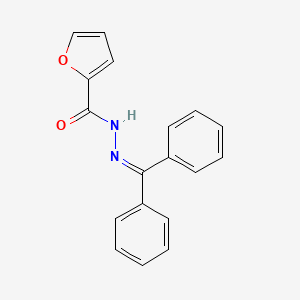![molecular formula C17H17ClN2O2S B5759111 N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5759111.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and diabetes.
Wirkmechanismus
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is a potent inhibitor of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, a protein kinase that plays a crucial role in cell survival and proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is activated by various growth factors and cytokines, and its activity is regulated by phosphorylation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibits the activity of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide by binding to its ATP-binding pocket, thus preventing the phosphorylation of downstream targets. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
The inhibition of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide by N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and suppresses tumor growth. In diabetes, it improves insulin sensitivity and glucose uptake in cells. The compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is its potency as an N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitor. The compound has been shown to be effective in inhibiting N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide activity at low concentrations. However, one of the limitations of the compound is its solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One of the major areas of research is the development of more potent and selective N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitors. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the improvement of the compound's solubility are also areas of future research.
Synthesemethoden
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves the reaction of 4-chloroaniline, carbon disulfide, and isopropyl 3-aminobenzoate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. The purity of the compound can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. The compound has been shown to inhibit the activity of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, a protein kinase that plays a crucial role in cell survival and proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is overexpressed in many types of cancer, and its inhibition can lead to the induction of apoptosis and the suppression of tumor growth. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to have potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in cells.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-5-3-4-12(10-15)16(21)20-17(23)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDVMWWDPLVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)

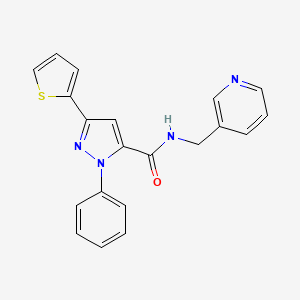
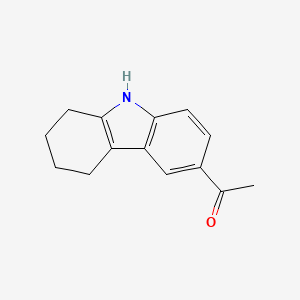
![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)
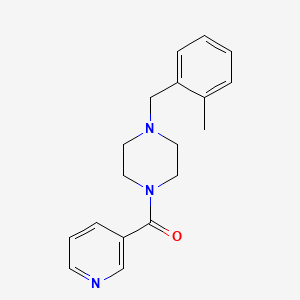
![ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B5759074.png)
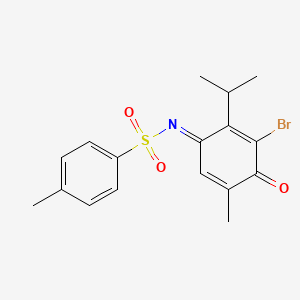
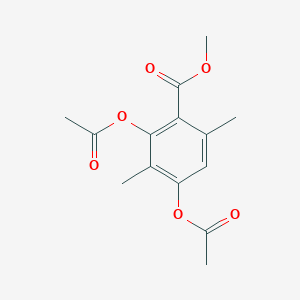
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)
![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)
